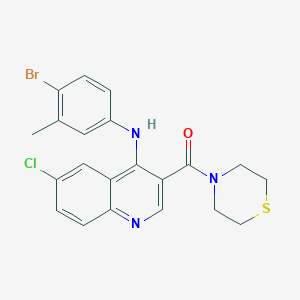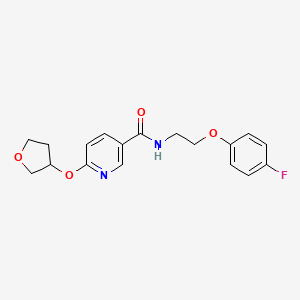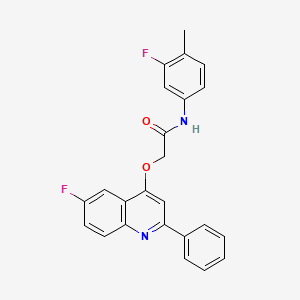
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide, also known as FLQA, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
科学的研究の応用
Structural Aspects and Properties
Research on similar amide-containing isoquinoline derivatives has revealed their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit interesting fluorescence properties, with certain derivatives showing enhanced fluorescence emission upon forming host–guest complexes. The study by Karmakar et al. (2007) provides insight into the structural aspects and properties of these compounds, which could be foundational for understanding the applications of the compound (Karmakar, Sarma, & Baruah, 2007).
Potential Therapeutic Uses
Several studies have highlighted the potential therapeutic applications of compounds structurally related to "2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide." For instance, compounds with the quinazolinone base have been identified as potent antitumor agents due to their ability to inhibit VEGFR-2 and EGFR tyrosine kinases, demonstrating significant cytotoxic activity against various cancer cell lines (Riadi et al., 2021). Another study focused on the synthesis of novel quinazolinone derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showing promising anti-cancer potential (Chou et al., 2010).
Mechanism of Action
The mechanism of action of related compounds has been explored through various studies. For instance, oxazolidinone derivatives, which share a common acetamide functional group with the compound , have been studied for their antimicrobial properties, revealing a unique mechanism of bacterial protein synthesis inhibition (Zurenko et al., 1996). Furthermore, the synthesis and reactions of dihaloquinolones bearing mercapto groups provide insights into the chemical behavior and potential biological interactions of these compounds (Al-Masoudi, 2003).
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c1-15-7-9-18(12-20(15)26)27-24(29)14-30-23-13-22(16-5-3-2-4-6-16)28-21-10-8-17(25)11-19(21)23/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHQVSCGKCLFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

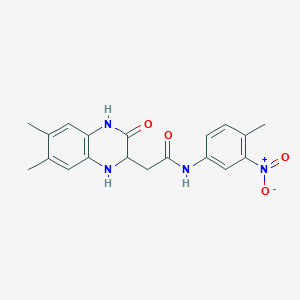

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)
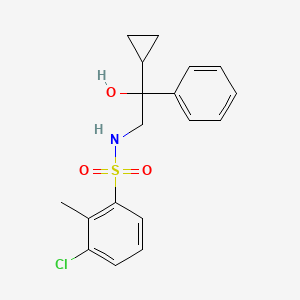
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
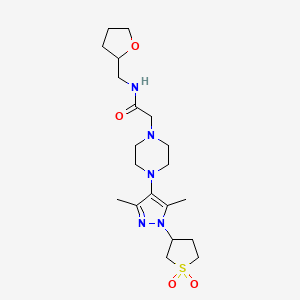
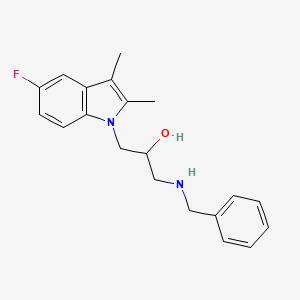
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)
![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)
